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Compound of Interest

Compound Name: 7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-2-
methyl-1-indanone (CAS No: 213381-43-2), a key intermediate in pharmaceutical synthesis.
[1] The structural elucidation of such molecules is paramount for ensuring the integrity and
success of drug development pipelines. This document will delve into the theoretical
underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) in the characterization of this compound, providing researchers
and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

7-Bromo-2-methyl-1-indanone possesses a bicyclic structure composed of a fused benzene
and a cyclopentanone ring.[1] The strategic placement of a bromine atom on the aromatic ring
and a methyl group on the aliphatic ring introduces distinct features in its spectra, which are
crucial for its unambiguous identification. The molecular formula is C10H9BrO, with a molecular
weight of approximately 225.08 g/mol .[2][3]

A holistic spectroscopic analysis provides a unique molecular fingerprint. *H and 3C NMR
spectroscopy reveal the connectivity of hydrogen and carbon atoms, IR spectroscopy identifies
the functional groups present, and mass spectrometry determines the molecular weight and
fragmentation pattern, confirming the elemental composition.

Figure 1: Molecular Structure of 7-Bromo-2-methyl-1-indanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By
probing the magnetic properties of atomic nuclei, it provides detailed information about the
chemical environment and connectivity of atoms.

Theoretical Principles

Protons (*H) and carbon-13 (33C) nuclei possess a quantum mechanical property called spin.
When placed in a strong external magnetic field, these nuclei can align with or against the field,
creating two energy states. The absorption of radiofrequency radiation causes a transition
between these states, and the precise frequency required for this transition is known as the
chemical shift (8), measured in parts per million (ppm). The chemical shift is highly sensitive to
the electron density around the nucleus, which is influenced by neighboring atoms and
functional groups.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of indanone analogs is as follows:[4]

o Sample Preparation: Dissolve 5-10 mg of 7-Bromo-2-methyl-1-indanone in approximately
0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a 5 mm NMR tube. The
use of a deuterated solvent is crucial to avoid large solvent signals in the *H NMR spectrum.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift calibration (& = 0.00 ppm).

e 1H NMR Acquisition:
o Spectrometer Frequency: 400 MHz or higher for optimal resolution.
o Pulse Sequence: A standard single-pulse experiment.
o Number of Scans: 8-16 scans are typically sufficient.

e 13C NMR Acquisition:

o Spectrometer Frequency: 100 MHz or higher.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b3049637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with
single lines for each unique carbon atom.

o Number of Scans: Due to the low natural abundance of 3C (1.1%), a larger number of
scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Interpretation

While a definitive spectrum for 7-Bromo-2-methyl-1-indanone is not publicly available, a
predicted spectrum can be constructed based on data from analogous compounds and
established chemical shift principles.

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons, the
aliphatic protons of the cyclopentanone ring, and the methyl group.

o Aromatic Region (& 7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting
pattern due to their coupling with each other. The proton adjacent to the bromine atom is
expected to be a doublet, while the other two will likely appear as a triplet and a doublet of
doublets. For comparison, the aromatic protons of 5-bromo-1-indanone appear in the range
of 7.50-7.80 ppm.[4]

 Aliphatic Region (6 2.5-3.5 ppm): The protons on the cyclopentanone ring will show complex
splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons)
coupling. The methine proton at the C2 position, adjacent to the methyl group, will likely
appear as a multiplet. The two diastereotopic protons at the C3 position will each appear as
a doublet of doublets. In 2-methyl-1-indanone, these protons are observed between 2.60 and
3.35 ppm.[4]

o Methyl Region (& ~1.2 ppm): The methyl group protons will appear as a doublet due to
coupling with the adjacent methine proton at C2. In 2-methyl-1-indanone, this signal is
observed at approximately 1.25 ppm.[4]

The proton-decoupled 3C NMR spectrum will display ten distinct signals, one for each carbon
atom in a unique chemical environment.

e Carbonyl Carbon (& > 200 ppm): The ketone carbonyl carbon is the most downfield signal. In
indanone derivatives, this peak is typically observed above 200 ppm.[5]
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e Aromatic Carbons (0 120-155 ppm): Six signals are expected in this region, corresponding to
the six carbons of the benzene ring. The carbon atom bonded to the bromine will be
significantly shifted.

 Aliphatic Carbons (& 20-50 ppm): The two methylene carbons and the methine carbon of the
cyclopentanone ring will appear in this region.

o Methyl Carbon (& ~15-20 ppm): The methyl carbon will be the most upfield signal.

Predicted Spectroscopic Data for 7-Bromo-2-
methyl-1-indanone

1H NMR (400 MHz, CDCls) 3 (ppm)
Aromatic Protons 7.0-7.8 (m, 3H)
Aliphatic Protons (CH and CHz2) 2.6 -3.4 (m, 3H)
Methyl Protons (CHs) ~1.25 (d, 3H)
13C NMR (100 MHz, CDCls) 3 (ppm)
Carbonyl (C=0) > 200

Aromatic Carbons 120 - 155
Aliphatic Carbons (CH and CHz) 25-50

Methyl Carbon (CHs) 15-20

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational
energies of their chemical bonds. The absorption of IR radiation excites the bonds to a higher
vibrational state. The frequency of absorption is dependent on the bond strength and the
masses of the atoms involved.
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Experimental Protocol: IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is
Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4]

o Sample Preparation: A small amount of the solid 7-Bromo-2-methyl-1-indanone is placed
directly on the ATR crystal.

o Data Acquisition:

[e]

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o

Spectral Range: Typically 4000-400 cm~1.

[¢]

Resolution: 4 cm~1 is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

[¢]

e Background Subtraction: A background spectrum of the empty ATR crystal is recorded and
automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of 7-Bromo-2-methyl-1-indanone is expected to exhibit the following
characteristic absorption bands:

e C=0 Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm~1. This
is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring.

o Aromatic C-H Stretch: A weak to medium absorption band will appear just above 3000 cm~1.

 Aliphatic C-H Stretch: Medium to strong absorption bands will be present just below 3000
cm~L,

e Aromatic C=C Stretch: Several medium to weak absorption bands will be observed in the
1600-1450 cm~1 region.
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e C-Br Stretch: Aweak to medium absorption in the fingerprint region, typically below 800
cm~L,

Predicted IR Absorption

S Frequency (cm™1) Intensity
Aromatic C-H Stretch ~3050 Medium
Aliphatic C-H Stretch ~2950 Medium-Strong
Ketone C=0 Stretch ~1715 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight and elemental composition of a compound
and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Principles

In Electron lonization (EI) mass spectrometry, the sample is bombarded with high-energy
electrons, which causes the ejection of an electron from the molecule, forming a positively
charged molecular ion (M*e). The molecular ion is often unstable and can fragment into
smaller, charged fragments and neutral radicals. Only the charged fragments are detected by
the mass spectrometer.

Experimental Protocol: Mass Spectrometry

A standard protocol for EI-MS is as follows:[4]

o Sample Introduction: The sample can be introduced directly into the ion source via a direct
insertion probe or, if volatile, through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as
a quadrupole or time-of-flight (TOF) analyzer.
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» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation

The mass spectrum of 7-Bromo-2-methyl-1-indanone will provide key structural information.

e Molecular lon Peak (M**): A pair of peaks will be observed for the molecular ion due to the
two naturally occurring isotopes of bromine, 7°Br and 81Br, which are in an approximate 1:1
ratio. Therefore, peaks at m/z 224 and 226 are expected.

e Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the
formation of stable carbocations and neutral radicals. Common fragmentation pathways for
ketones involve cleavage of the bonds adjacent to the carbonyl group (a-cleavage).

A probable fragmentation pathway is the loss of a methyl radical (¢CHs) followed by the loss of
carbon monoxide (CO). The loss of the bromine atom is also a possible fragmentation pathway.

[CoHsBrO]* - [CeHeBI]*

m/z = 210/212 m/z = 182/184

[C10HoBrO]*e
miz = 2241226 [CoHsO]* )

m/z = 145

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
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Predicted Mass Spectrum

Fragments m/z Identity

Molecular lon 224/226 [C10H9BrO]*e

M -15 209/211 [CoHeBro]*+

M - 28 196/198 [CoHoBr]*e

M - 43 181/183 [CsHeBI*

M - 79/81 145 [C10HsO]*
Conclusion

The comprehensive spectroscopic analysis of 7-Bromo-2-methyl-1-indanone, utilizing NMR,
IR, and MS, provides a robust framework for its structural confirmation and purity assessment.
While definitive, published spectra for this specific compound are scarce, a thorough
understanding of spectroscopic principles and comparative analysis with related indanone
structures allows for a reliable prediction of its spectral characteristics. This guide serves as a
valuable resource for scientists and researchers, ensuring the confident application of this
important synthetic intermediate in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 7-Bromo-2-methyl-1-indanone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049637#spectroscopic-data-nmr-ir-ms-for-7-bromo-
2-methyl-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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